molecular formula C11H16N2O3S B4287151 N-4-morpholinyl-1-phenylmethanesulfonamide

N-4-morpholinyl-1-phenylmethanesulfonamide

Cat. No. B4287151
M. Wt: 256.32 g/mol
InChI Key: XYFIQEQCDPMFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-morpholinyl-1-phenylmethanesulfonamide, also known as NMS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of different research applications.

Mechanism of Action

The mechanism of action of N-4-morpholinyl-1-phenylmethanesulfonamide involves its ability to bind to the NMDA receptor and block its function. This results in a reduction in the amount of calcium that is able to enter the cell through the receptor, which in turn leads to a reduction in the activity of the neuron. This mechanism of action has been extensively studied and has been shown to be highly specific and effective.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to block the NMDA receptor. This leads to a reduction in the activity of the neuron and has been shown to have a range of different effects, including reducing the severity of seizures and reducing the amount of damage that occurs following a stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-4-morpholinyl-1-phenylmethanesulfonamide in lab experiments is its high specificity and potency. It has been shown to be a highly effective tool for studying the function of the NMDA receptor and has been used in a variety of different research applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of different future directions that could be explored in the study of N-4-morpholinyl-1-phenylmethanesulfonamide. One potential area of research is the development of new compounds that are based on the structure of this compound but have improved specificity and potency. Additionally, further research could be done to explore the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as epilepsy and stroke. Finally, there is also potential for this compound to be used as a tool for studying the function of other ion channels and receptors in the brain, which could lead to a greater understanding of a range of different physiological processes.

Scientific Research Applications

N-4-morpholinyl-1-phenylmethanesulfonamide has been used in a variety of different scientific research applications, including as a tool to study the function of ion channels in the brain. It has been shown to be a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ion channel that is involved in a range of different physiological processes, including learning and memory.

properties

IUPAC Name

N-morpholin-4-yl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c14-17(15,10-11-4-2-1-3-5-11)12-13-6-8-16-9-7-13/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFIQEQCDPMFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.